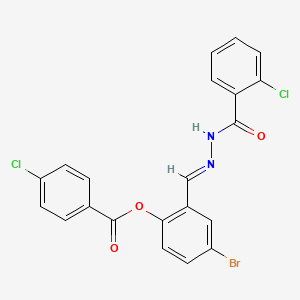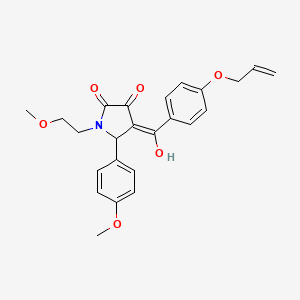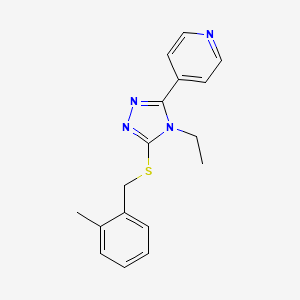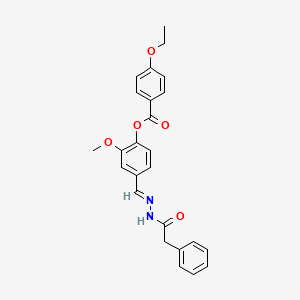![molecular formula C22H25NO8 B12013360 (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12013360.png)
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, so let’s break it down. Its systematic name is (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione . Here’s a brief introduction:
Chemical Formula: CHO
IUPAC Name: this compound
Structure: It contains a pyrrolidine ring, a furan ring, and various substituents.
Preparation Methods
Synthetic Routes:
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid.
Reduction: Reduction of the carbonyl group in the pyrrolidine ring can yield the corresponding alcohol.
Substitution: The methoxy groups can be substituted under appropriate conditions.
Common Reagents: Oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and Lewis acids (e.g., AlCl).
Major Products: Various derivatives with modified substituents.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its unique structure.
Biology: Investigated for potential bioactivity (e.g., antitumor, antioxidant).
Medicine: No direct medical applications yet, but research continues.
Industry: Limited industrial applications; mainly used in research and development.
Mechanism of Action
Targets: The compound may interact with enzymes, receptors, or cellular pathways.
Pathways: Further studies needed to elucidate specific mechanisms.
Comparison with Similar Compounds
Uniqueness: Its combination of furan, pyrrolidine, and methoxy groups sets it apart.
Similar Compounds: Related compounds include other pyrrolidines, furans, and phenolic derivatives.
Remember, this compound’s complexity offers exciting research opportunities, and its applications may evolve as our understanding grows
Properties
Molecular Formula |
C22H25NO8 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H25NO8/c1-27-9-6-8-23-18(13-11-15(28-2)21(30-4)16(12-13)29-3)17(20(25)22(23)26)19(24)14-7-5-10-31-14/h5,7,10-12,18,25H,6,8-9H2,1-4H3 |
InChI Key |
CCDBFXHAKUYTGW-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013296.png)

![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013306.png)




![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12013341.png)

![N-[4-(dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013351.png)
![(2E)-2-(1,3-Benzothiazol-2-YL)-3-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-propenenitrile](/img/structure/B12013352.png)



